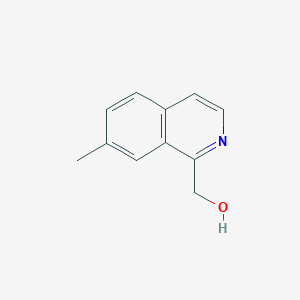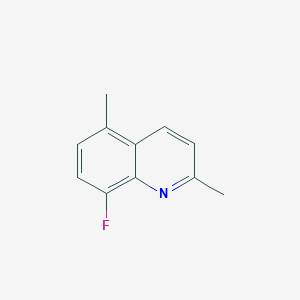
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is an organic compound characterized by the presence of a trimethylsilyl group attached to a pent-2-en-4-ynoic acid backbone. This compound is of interest in organic synthesis due to its unique structural features, which include both an alkyne and an alkene functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid typically involves the conjugate addition of alkynyl-lithium reagents to diethyl ethoxymethylenemalonate, followed by simultaneous saponification and 1,2-elimination of ethanol from the intermediate adducts in the presence of ethanolic potassium hydroxide . This method provides a useful synthesis of substituted propargylidenemalonic acids, which can then be cyclized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different products depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkyne and alkene groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-2-en-4-ynoic acid: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylacetylene: Contains only the alkyne group without the alkene functionality.
5-(Trimethylsilyl)pent-2-ynoic acid: Similar structure but lacks the alkene group.
Uniqueness
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid is unique due to the presence of both alkyne and alkene groups along with the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity.
Eigenschaften
Molekularformel |
C8H12O2Si |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
(E)-5-trimethylsilylpent-2-en-4-ynoic acid |
InChI |
InChI=1S/C8H12O2Si/c1-11(2,3)7-5-4-6-8(9)10/h4,6H,1-3H3,(H,9,10)/b6-4+ |
InChI-Schlüssel |
MSTDZFPFKKYXQB-GQCTYLIASA-N |
Isomerische SMILES |
C[Si](C)(C)C#C/C=C/C(=O)O |
Kanonische SMILES |
C[Si](C)(C)C#CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




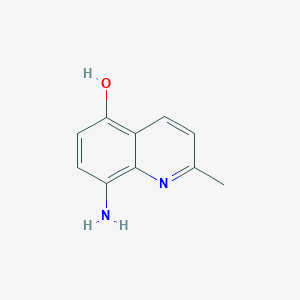

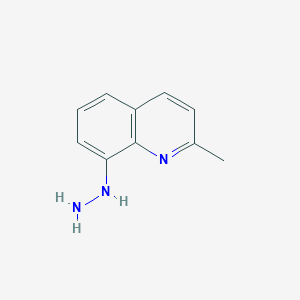

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
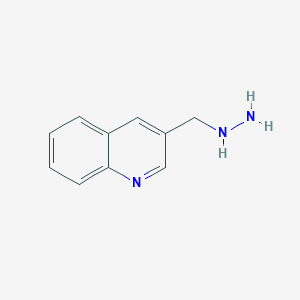

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

